molecular formula C8H12O B2378599 Suiwripfuafdjp-bqbzgakwsa- CAS No. 27655-70-5

Suiwripfuafdjp-bqbzgakwsa-

Cat. No.: B2378599
CAS No.: 27655-70-5
M. Wt: 124.183
InChI Key: SUIWRIPFUAFDJP-BQBZGAKWSA-N
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Description

Suiwripfuafdjp-bqbzgakwsa- is a revolutionary chemical compound that exhibits unique properties, making it a game-changer in scientific research. Its versatile nature allows it to be applied in various fields, including medicine, nanotechnology, and energy storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Suiwripfuafdjp-bqbzgakwsa- involves a series of synthetic routes. The compound is typically synthesized through a multi-step process that includes the formation of bicyclic structures. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Suiwripfuafdjp-bqbzgakwsa- is scaled up using advanced chemical engineering techniques. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production methods focus on optimizing yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Suiwripfuafdjp-bqbzgakwsa- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert Suiwripfuafdjp-bqbzgakwsa- into more reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Suiwripfuafdjp-bqbzgakwsa- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a drug candidate for various diseases.

    Industry: It is utilized in the development of advanced materials, such as nanomaterials and energy storage devices.

Mechanism of Action

The mechanism by which Suiwripfuafdjp-bqbzgakwsa- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Suiwripfuafdjp-bqbzgakwsa- include:

  • rac-(1R,6R)-bicyclo[4.2.0]octan-7-one
  • Other bicyclic or tricyclic amino acids .

Uniqueness

What sets Suiwripfuafdjp-bqbzgakwsa- apart from similar compounds is its unique structural features and versatile applications. Its ability to participate in a wide range of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

(1S,6S)-bicyclo[4.2.0]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-3-1-2-4-7(6)8/h6-7H,1-5H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIWRIPFUAFDJP-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one (preparation 18) (8.60 g, 44.6 mmol) was heated to reflux in acetic acid (100 ml) with zinc dust (29.0 g, 446 mmol). After 4 hrs the mixture was cooled to room temperature, diluted with diethyl ether (200 ml) and washed with 2N NaOH (2×100 ml) and then with saturated aqueous NaHCO3 (4×100 ml). The ether phase was collected, dried (MgSO4) and the solvent was removed under reduced pressure to give 4.79 g of the title compound as a clear oil.
Name
(1RS,6SR)-8,8-dichlorobicyclo[4.2.0]octan-7-one
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
29 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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